molecular formula C12H13N3O2 B2434849 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 303149-59-9

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2434849
CAS No.: 303149-59-9
M. Wt: 231.255
InChI Key: SMNAOIDYHUQUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives demonstrated effective cytotoxicity against human cancer cell lines such as breast, colon, and lung cancers .

Mechanism of Action
The anticancer effects are believed to be associated with the inhibition of specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with molecular targets that are crucial for cancer cell survival and division. Furthermore, it has been observed that these compounds may induce apoptosis in cancer cells, leading to programmed cell death .

Agricultural Applications

Pesticidal Properties
this compound has also been investigated for its potential use as a pesticide. Its efficacy against various pests makes it a candidate for agricultural applications. Research indicates that pyrazole derivatives can disrupt the nervous systems of insects, leading to their mortality .

Herbicidal Activity
In addition to its pesticidal properties, this compound may exhibit herbicidal activity. Studies have suggested that pyrazole derivatives can inhibit plant growth by interfering with metabolic pathways essential for plant development . This dual functionality as both an insecticide and herbicide positions this compound as a valuable agent in integrated pest management strategies.

Material Science

Coordination Chemistry
The unique chemical structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with various metals can be utilized in catalysis and materials synthesis . The resulting metal complexes may exhibit enhanced properties such as increased stability and reactivity.

Nanomaterials Development
Recent advances have explored the incorporation of pyrazole-based compounds into nanomaterials. These materials have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Studies

StudyApplicationFindings
Anticancer ActivityCancer ResearchSignificant inhibition of tumor growth in various cell lines; potential for drug development
Pesticidal PropertiesAgricultureEffective against common agricultural pests; potential for eco-friendly pest control solutions
Coordination ChemistryMaterial ScienceFormation of stable metal complexes; applications in catalysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a hydroxyl group, dimethyl substitution, and a phenyl ring, which contribute to its distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

5-Hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 303149-59-9) is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and a dimethyl substitution on the pyrazole ring, contributing to its unique reactivity and biological profile. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
CAS Number303149-59-9
SolubilitySoluble in organic solvents

This compound exhibits its biological effects primarily through interactions with various biological macromolecules.

Target Interactions

The compound has been shown to interact with enzymes and receptors, leading to conformational changes that modulate their activity. Notably, it may act as an enzyme inhibitor affecting biochemical pathways involved in inflammation and cancer proliferation.

Biochemical Pathways

Research indicates that pyrazole derivatives can influence multiple biochemical pathways:

  • Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
  • Anticancer Pathways : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Koca et al. MCF73.79Induction of apoptosis
Bouabdallah et al. Hep-23.25Cytotoxic activity
Wei et al. A54926Growth inhibition
Li et al. NCI-H4600.39Autophagy induction

These findings indicate significant cytotoxic effects against various cancer types, supporting further exploration for therapeutic applications.

Anti-inflammatory Activity

The compound has demonstrated potential in reducing inflammation markers in preclinical models, suggesting a role in treating inflammatory disorders.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this pyrazole derivative, indicating effectiveness against several bacterial strains.

Case Study 1: Anticancer Efficacy

In a study by Xia et al., the compound was tested against A549 lung cancer cells, where it exhibited significant growth inhibition with an IC50 value of 49.85 µM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inhibition of Aurora-A Kinase

Li et al. reported that the compound inhibited Aurora-A kinase with an IC50 value of 0.16 µM in NCI-H460 cells. This suggests a specific mechanism that could be exploited for targeted cancer therapies.

Properties

IUPAC Name

2,5-dimethyl-3-oxo-N-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-10(12(17)15(2)14-8)11(16)13-9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVWQHAKBMKIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.